molecular formula C9H7NO2 B555154 Indole-2-carboxylic acid CAS No. 1477-50-5

Indole-2-carboxylic acid

Cat. No.: B555154
CAS No.: 1477-50-5
M. Wt: 161.16 g/mol
InChI Key: HCUARRIEZVDMPT-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its carboxyl group attached to the second position of the indole ring. This compound is a significant scaffold in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action:

Indole-2-carboxylic acid primarily targets HIV-1 integrase , an enzyme crucial for the viral life cycle. Integrase strand transfer inhibitors (INSTIs) effectively impair viral replication by inhibiting this enzyme .

Mode of Action:

The indole nucleus of compound 1 chelates with two Mg²⁺ ions within the active site of integrase. This interaction disrupts the strand transfer process, preventing integration of viral DNA into the host genome .

Biochemical Pathways:

The affected pathways include those related to viral replication . By inhibiting integrase, this compound disrupts the integration of viral DNA, hindering the virus’s ability to propagate .

Result of Action:

The compound’s action leads to:

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability.

Safety and Hazards

Indole-2-carboxylic acid causes skin irritation, may cause respiratory irritation, causes serious eye irritation, and is harmful if swallowed .

Future Directions

Indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors . It has been suggested that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . It also offers a fresh perspective on preventing corrosion in alkaline Al–air batteries for future research .

Biochemical Analysis

Biochemical Properties

Indole-2-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to chelate with two Mg 2+ ions within the active site of HIV-1 integrase . This interaction plays a significant role in the biochemical reactions involving this compound.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its role in inhibiting the strand transfer of HIV-1 integrase is a prime example of its cellular effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to inhibit the strand transfer of HIV-1 integrase by chelating with two Mg 2+ ions within the active site of the enzyme .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-2-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with carboxylic acid derivatives under acidic conditions to form the indole ring. Another method includes the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which allows for the efficient formation of the indole ring system. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.

    Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness: Indole-2-carboxylic acid is unique due to its specific position of the carboxyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. Its ability to chelate metal ions and interact with biological macromolecules makes it a valuable scaffold in drug design and development .

Properties

IUPAC Name

1H-indole-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUARRIEZVDMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Record name indole-2-carboxylic acid
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DSSTOX Substance ID

DTXSID20163782
Record name Indole-2-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
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Physical Description

Solid
Record name 2-Indolecarboxylic acid
Source Human Metabolome Database (HMDB)
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CAS No.

1477-50-5
Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name Indole-2-carboxylic acid
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Record name 2-Indolecarboxylic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Refer to 32(a) using 4-bromo-2-butenoic acid as the alkylating agent. Preparation of 2-(4-carboxy-n-butyl) indole: Refer to Example 3 using methyl adipyl chloride as the acid chloride. The methyl ester was hydrolyzed in the cyclization workup to provide the product carboxyindole. In the alternative, refer to Example 32b) using 2-(4-carboxy-3-buten-1-yl) indole as the starting material.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

indole-3-carboxylic acid; indole-4-carboxylic acid; (N-methyl)indole-2-carboxylic acid; 2- or 1-naphthalenecarboxylic acid; 2- or 3- or 4-quinolinecarboxylic acid; xanthene-α-carboxylic acid; 1-fluorenecarboxylic acid; 9-fluorenone-4-carboxylic acid;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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